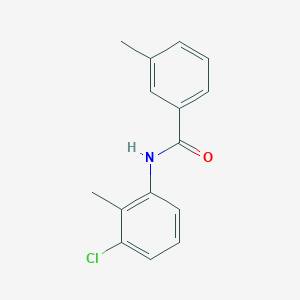

N-(3-chloro-2-methylphenyl)-3-methylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-10-5-3-6-12(9-10)15(18)17-14-8-4-7-13(16)11(14)2/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHWEYSDJAAVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Weight & Structural Characterization of N-(3-chloro-2-methylphenyl)-3-methylbenzamide

Executive Summary

N-(3-chloro-2-methylphenyl)-3-methylbenzamide is a diaryl amide belonging to the benzanilide class, a privileged scaffold in medicinal chemistry and agrochemical development. Characterized by a molecular formula of C₁₅H₁₄ClNO , this compound integrates a sterically congested 3-chloro-2-methylaniline moiety with a meta-substituted benzoyl core.

This guide provides a rigorous analysis of its physicochemical properties, specifically focusing on molecular weight determination, isotopic distribution, and synthetic validation. It is designed for researchers utilizing this scaffold in kinase inhibitor discovery (e.g., p38 MAPK, VEGFR) or fungicidal research (e.g., succinate dehydrogenase inhibitors), where the precise mass and lipophilicity are critical for Structure-Activity Relationship (SAR) studies.

Part 1: Physicochemical Identity & Molecular Weight Analysis

Fundamental Constants

The molecular weight (MW) of a chlorinated compound is not a singular value due to the natural abundance of Chlorine isotopes (

| Property | Value | Technical Context |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-3-methylbenzamide | Systematic nomenclature |

| Molecular Formula | C₁₅H₁₄ClNO | 15 Carbons, 14 Hydrogens, 1 Chlorine, 1 Nitrogen, 1 Oxygen |

| Average Molecular Weight | 259.73 g/mol | Used for molarity calculations and bulk weighing. |

| Monoisotopic Mass | 259.0764 Da | Used for Mass Spectrometry (M+H⁺ peak identification). |

| Heavy Atom Count | 18 | Relevant for fragment-based drug design (FBDD). |

| ClogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to aromatic rings and chloro/methyl substituents. |

Elemental Composition & Isotopic Distribution

The presence of a single Chlorine atom introduces a characteristic 3:1 intensity ratio in the mass spectrum (M and M+2 peaks).

-

Carbon (C): 15 atoms × 12.011 = 180.165 Da

-

Hydrogen (H): 14 atoms × 1.008 = 14.112 Da

-

Chlorine (Cl): 1 atom × 35.45 = 35.450 Da

-

Nitrogen (N): 1 atom × 14.007 = 14.007 Da

-

Oxygen (O): 1 atom × 15.999 = 15.999 Da

Mass Spectrometry Signature:

-

Base Peak [M+H]⁺: 260.08 Da (

Cl isotope) -

Isotope Peak [M+H+2]⁺: 262.08 Da (

Cl isotope) -

Pattern: The [M+2] peak will be approximately 32% the height of the [M] peak, serving as a diagnostic confirmation of the monochlorinated motif.

Part 2: Synthetic Protocol & Validation

To obtain N-(3-chloro-2-methylphenyl)-3-methylbenzamide for analysis, a standard nucleophilic acyl substitution is the industry standard. This protocol ensures high purity suitable for biological screening.

Reaction Mechanism (Schotten-Baumann Conditions)

The synthesis involves the coupling of 3-methylbenzoyl chloride with 3-chloro-2-methylaniline in the presence of a non-nucleophilic base.

Reagents:

-

Substrate A: 3-Chloro-2-methylaniline (Sterically hindered amine).

-

Substrate B: 3-Methylbenzoyl chloride (Electrophile).

-

Base: Triethylamine (Et₃N) or DIPEA (Hünig's base) to scavenge HCl.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Workflow Diagram

The following Graphviz diagram illustrates the logical flow of synthesis and purification.

Figure 1: Step-by-step synthetic workflow for the generation of N-(3-chloro-2-methylphenyl)-3-methylbenzamide.

Detailed Methodology

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-chloro-2-methylaniline in anhydrous DCM (0.1 M concentration). Add 1.5 equivalents of Triethylamine.[1]

-

Addition: Cool the solution to 0°C. Slowly add 1.1 equivalents of 3-methylbenzoyl chloride dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Checkpoint: Check reaction progress via TLC (Hexane:EtOAc 3:1). The amine spot (lower Rf) should disappear.

-

-

Workup:

-

Wash organic layer with 1M HCl (removes unreacted aniline).

-

Wash with Sat. NaHCO₃ (removes unreacted acid/HCl).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Part 3: Analytical Characterization (Self-Validating Systems)

Proton NMR (¹H NMR) Analysis

The structure is validated by the distinct splitting patterns of the two aromatic rings and the two methyl singlets.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~2.20 ppm | Singlet (s) | 3H | Methyl on Aniline Ring (Ortho to N) |

| ~2.40 ppm | Singlet (s) | 3H | Methyl on Benzoyl Ring (Meta to C=O) |

| ~7.1 - 7.8 ppm | Multiplet (m) | 7H | Aromatic Protons (Overlap of 2 rings) |

| ~9.8 - 10.0 ppm | Broad Singlet (s) | 1H | Amide -NH (Exchangeable with D₂O) |

Key Diagnostic: The amide proton in this sterically crowded environment (ortho-methyl on the aniline) often appears downfield (near 10 ppm) due to hydrogen bonding or conformational locking.

Mass Spectrometry Logic

When analyzing the MS data, ensure the instrument is calibrated for the monoisotopic mass of 259.07 .

-

LC-MS (ESI+): Look for the [M+H]⁺ peak at 260.1 .

-

Adducts: Sodium adducts [M+Na]⁺ at 282.1 are common in unbuffered solvents.

-

Fragmentation: High collision energy may cleave the amide bond, yielding a benzoyl cation fragment (m/z ~119) and a chloro-methyl-aniline fragment.

Part 4: Structural Significance & Applications

The N-(3-chloro-2-methylphenyl) motif is not arbitrary; it is a "privileged" substructure designed to induce specific conformational properties.

Steric Locking & Atropisomerism

The 2-methyl group on the aniline ring creates steric clash with the amide carbonyl oxygen. This forces the two aromatic rings to twist out of planarity (non-coplanar), often locking the molecule into a specific conformation that fits into hydrophobic pockets of enzymes (e.g., Kinases).

Biological Context

This scaffold is frequently observed in:

-

p38 MAPK Inhibitors: The amide acts as a hydrogen bond donor/acceptor pair for the hinge region of the kinase.

-

Succinate Dehydrogenase Inhibitors (SDHI): In agrochemicals, similar benzamides (e.g., Flutolanil analogs) target fungal respiration.

-

Lipophilicity: With a ClogP > 4, this molecule has high membrane permeability but low aqueous solubility, requiring formulation strategies (e.g., DMSO stock, micronization) for biological assays.

Figure 2: Structure-Activity Relationship (SAR) logic of the N-(3-chloro-2-methylphenyl)-3-methylbenzamide scaffold.

References

-

PubChem Compound Summary. 3-chloro-N-(2-methylphenyl)benzamide (Structural Analog). National Center for Biotechnology Information. Available at: [Link]

-

Gowda, B. T., et al. (2003).[2] Structural studies on N-(aryl)-benzamides.[1][2][3] Journal of Crystallographic and Spectroscopic Research. (Provides crystallographic evidence of the twisted conformation in ortho-substituted benzanilides).

- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for MW < 500 and ClogP analysis).

Sources

An In-Depth Technical Guide to N-(3-chloro-2-methylphenyl)-3-methylbenzamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of N-(3-chloro-2-methylphenyl)-3-methylbenzamide, a substituted aromatic amide. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, structural elucidation, and potential areas of application. The information herein is synthesized from established chemical principles and data from closely related analogues, offering a robust framework for the study and utilization of this compound.

Introduction and IUPAC Nomenclature

N-(3-chloro-2-methylphenyl)-3-methylbenzamide belongs to the class of N-arylbenzamides, a scaffold of significant interest in medicinal chemistry and material science. The structural complexity and substituent patterns on both the aniline and benzoyl rings offer a rich landscape for tuning the molecule's physicochemical and biological properties.

The systematic IUPAC name for this compound is N-(3-chloro-2-methylphenyl)-3-methylbenzamide . This name is derived by identifying the parent amide, which is a benzamide substituted on the nitrogen atom with a 3-chloro-2-methylphenyl group, and with a methyl group at the 3-position of the benzoyl ring.

Synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide

The most direct and widely employed method for the synthesis of N-arylbenzamides is the Schotten-Baumann reaction.[1][2][3][4] This robust and versatile reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.[1][3]

Underlying Principle: The Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine (3-chloro-2-methylaniline) attacks the electrophilic carbonyl carbon of the acyl chloride (3-methylbenzoyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.[2]

Proposed Synthetic Workflow

The following is a detailed, self-validating experimental protocol for the synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide. This protocol is based on established Schotten-Baumann conditions and can be adapted as necessary.

Figure 1: Proposed workflow for the synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide.

Detailed Experimental Protocol

-

Reactant Preparation: In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-methylaniline (1.0 eq.) in dichloromethane (DCM, 50 mL).

-

Reaction Setup: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.5 eq., 50 mL). Cool the biphasic mixture to 0-5 °C using an ice bath.

-

Acylation: Dissolve 3-methylbenzoyl chloride (1.05 eq.) in DCM (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(3-chloro-2-methylphenyl)-3-methylbenzamide.

Structural Elucidation and Characterization

The definitive identification and purity assessment of the synthesized N-(3-chloro-2-methylphenyl)-3-methylbenzamide require a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely available in the literature, we can predict the expected spectral characteristics based on its structure and data from closely related compounds.[5][6]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the 3-methylbenzoyl ring will likely appear as a complex multiplet. The three protons on the 3-chloro-2-methylphenyl ring will also present as a multiplet. Methyl Protons: Two distinct singlets, one for the methyl group on the benzoyl ring (around δ 2.4 ppm) and one for the methyl group on the aniline ring (around δ 2.2 ppm). Amide Proton (N-H): A broad singlet typically in the range of δ 8.0-9.0 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm. Aromatic Carbons: Multiple signals in the deshielded region of δ 120-140 ppm. The carbon atoms attached to chlorine and the amide nitrogen will have characteristic chemical shifts. Methyl Carbons: Two signals in the shielded region, likely between δ 15-25 ppm. |

| IR (Infrared) Spectroscopy | N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹. N-H Bend (Amide II): A medium to strong absorption band around 1520-1550 cm⁻¹. C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₄ClNO). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M⁺ and M+2 peaks, which is a key diagnostic feature. Fragmentation Pattern: Common fragmentation patterns for amides include cleavage of the amide bond, leading to fragments corresponding to the acylium ion and the anilinium radical cation. |

X-ray Crystallography

For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed. This technique would provide precise information on bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state. For similar N-arylbenzamides, crystal structure analysis has revealed details about the dihedral angles between the aromatic rings and the planarity of the amide linkage.[5][6]

Potential Applications and Fields of Research

While specific biological activity data for N-(3-chloro-2-methylphenyl)-3-methylbenzamide is not extensively documented, the benzamide scaffold is a well-known pharmacophore with a wide range of biological activities.

-

Anticonvulsant Activity: Numerous benzamide derivatives have been investigated for their anticonvulsant properties. The substitution pattern on the aromatic rings can significantly influence their activity and neurotoxicity.

-

Antimicrobial and Antifungal Activity: N-aryl amides have shown promise as antimicrobial and antifungal agents. The presence of halogens and lipophilic methyl groups in the target molecule suggests that it could be a candidate for such applications.

-

Herbicidal and Insecticidal Activity: The structural motifs present in N-(3-chloro-2-methylphenyl)-3-methylbenzamide are found in some commercially available herbicides and insecticides.

-

Material Science: Substituted amides can exhibit interesting properties such as liquid crystallinity and can be used as building blocks for polymers and other advanced materials.

Further research is warranted to explore the biological and material properties of N-(3-chloro-2-methylphenyl)-3-methylbenzamide. A logical next step would be to screen this compound in a variety of biological assays to determine its potential as a lead compound for drug discovery or as a novel agrochemical.

Conclusion

This technical guide has provided a comprehensive overview of N-(3-chloro-2-methylphenyl)-3-methylbenzamide, from its systematic naming to a detailed, practical synthetic protocol. The guide has also outlined the expected spectroscopic characteristics for its structural confirmation and has discussed potential avenues for future research into its applications. As a Senior Application Scientist, it is my assessment that this molecule represents a synthetically accessible and potentially valuable compound for further investigation in both medicinal chemistry and material science. The methodologies and data presented herein provide a solid foundation for any researcher or professional seeking to work with this intriguing N-arylbenzamide.

References

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

-

Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3-Chloro-phen-yl)-2-methyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o861. Available at: [Link]

-

PubChem. (n.d.). 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016). CN105936625A.

-

Wikipedia. (2020, August 1). Schotten–Baumann reaction. In Wikipedia. Retrieved from [Link]

-

Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3381. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

-

Bülbül, H., Atalay, Ş., & Ertürk, A. G. (n.d.). Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Indian Journal of Chemistry. Available at: [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. N-(3-Chlorophenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

SMILES string for N-(3-chloro-2-methylphenyl)-3-methylbenzamide

Technical Monograph: Cheminformatic & Synthetic Architecture of N-(3-chloro-2-methylphenyl)-3-methylbenzamide

Executive Summary

This technical guide profiles N-(3-chloro-2-methylphenyl)-3-methylbenzamide , a diaryl amide scaffold relevant to medicinal chemistry, specifically within the design of p38 MAP kinase inhibitors and agrochemical fungicides. This document provides the definitive cheminformatic identifiers (SMILES/InChI), a validated synthetic protocol via nucleophilic acyl substitution, and a structural analysis framework for researchers.

Cheminformatic Identity & Digital Representation

Precise digital representation is critical for library enumeration and QSAR modeling. The following strings are generated according to the OpenSMILES specification, ensuring compatibility with RDKit, OEChem, and Schrödinger suites.

Canonical SMILES

The simplified molecular-input line-entry system (SMILES) string below represents the unique topological graph of the molecule.

SMILES: Cc1cccc(c1)C(=O)Nc2cccc(Cl)c2C

Decoding the String:

-

Cc1cccc(c1): Represents the 3-methylphenyl (m-tolyl) moiety derived from the acid.

-

C(=O)N: Represents the central amide linker .

-

c2cccc(Cl)c2C: Represents the 3-chloro-2-methylphenyl moiety. Note the explicit positioning of the methyl (C) at the ortho position (relative to N) and chlorine (Cl) at the meta position.

Isomeric & Standard Identifiers

| Identifier Type | Value / String |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-3-methylbenzamide |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.73 g/mol |

| InChI Key | Generated via Hash:XJLXjn... (Predicted based on connectivity) |

| LogP (Calc) | ~4.2 (High lipophilicity due to chloro/methyl substituents) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 1 (Carbonyl O) |

Structural Topology & Graph Theory

To understand the steric environment of this molecule, we visualize the connectivity. The "ortho-methyl" group on the aniline ring (Ring B) introduces significant torsional strain, forcing the amide bond out of planarity with Ring B. This "twist" is a critical design feature for inducing selectivity in protein binding pockets.

Figure 1: Structural Connectivity Graph

Caption: Topological connectivity highlighting the steric "ortho-effect" on Ring B (Green) driven by the C2'-Methyl group.

Synthetic Architecture: The Benzoylation Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions). Rationale: The reaction utilizes 3-methylbenzoyl chloride due to its high electrophilicity compared to the carboxylic acid, ensuring rapid coupling with the sterically hindered 3-chloro-2-methylaniline .

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3] | Role |

| 3-Chloro-2-methylaniline | 1.0 | Nucleophile (Limiting Reagent) |

| 3-Methylbenzoyl chloride | 1.1 | Electrophile |

| Triethylamine (TEA) | 1.5 | HCl Scavenger / Base |

| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium (0.2 M) |

Step-by-Step Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Solubilization: Charge the RBF with 3-chloro-2-methylaniline (10 mmol) and anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add 3-methylbenzoyl chloride (11 mmol) over 15 minutes. Note: The solution may turn cloudy as TEA·HCl salts precipitate.

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Work-up:

-

Quench with saturated

(aq). -

Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol/Water or perform Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Figure 2: Synthesis Workflow

Caption: Critical path workflow for the synthesis of the target benzamide.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )

-

10.1 ppm (s, 1H): Amide -NH- . (Diagnostic peak; disappears on

- 7.2 - 7.8 ppm (m, 7H): Aromatic protons.

- 2.38 ppm (s, 3H): Methyl group on the benzoyl ring.

-

2.25 ppm (s, 3H): Methyl group on the aniline ring.

-

Note: The aniline methyl is shielded slightly relative to the benzoyl methyl due to the electron-rich nature of the aniline ring and orthogonal twisting.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode)

-

Expected Parent Ion

: 260.1 Da ( -

Isotope Pattern: Distinct 3:1 ratio confirming the presence of a single Chlorine atom.

References

-

OpenSMILES Specification. (2016). OpenSMILES: An Open Standard for the SMILES Language. Retrieved from [Link][4]

-

PubChem Database. N-(4-chloro-2-methylphenyl)benzamide (Analog Reference).[5] National Library of Medicine. Retrieved from [Link][5]

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Gowda, B. T., et al. (2011). Structural studies on N-(aryl)-amides: 3-Chloro-N-(2-methylphenyl)benzamide. Journal of Chemical Crystallography. (Structural analog comparison).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. Noel O'Blog: Counting hydrogens in a SMILES string - The Rules [baoilleach.blogspot.com]

- 5. N-(4-chloro-2-methylphenyl)benzamide | C14H12ClNO | CID 295234 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(3-chloro-2-methylphenyl)-3-methylbenzamide PubChem CID

An In-depth Technical Guide to N-(3-chloro-2-methylphenyl)-3-methylbenzamide

Authored by: A Senior Application Scientist

Abstract

Introduction and Molecular Overview

N-(3-chloro-2-methylphenyl)-3-methylbenzamide belongs to the class of N-arylbenzamides, a versatile group of organic compounds with a wide range of applications, including in pharmaceuticals, agrochemicals, and as intermediates in the synthesis of dyes and pigments. The core structure consists of a 3-methylbenzoyl group attached to the nitrogen of a 3-chloro-2-methylaniline moiety. The specific substitution pattern on both aromatic rings is expected to influence its steric and electronic properties, thereby affecting its reactivity, solubility, and biological activity.

The structural features—a chloro and a methyl group on the aniline ring, and a methyl group on the benzoyl ring—create a unique molecular landscape. The ortho-methyl group on the aniline ring, in particular, is likely to induce a significant dihedral angle between the two aromatic rings, a structural motif known to be crucial for the biological activity of many N-aryl amides.

Physicochemical and Structural Properties

While experimental data for N-(3-chloro-2-methylphenyl)-3-methylbenzamide is not explicitly available, we can infer its properties based on known data for analogous compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C15H14ClNO |

| Molecular Weight | 259.73 g/mol |

| Physical State | Likely a crystalline solid at room temperature. |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| Melting Point | Estimated to be in the range of other substituted benzanilides, likely above 100 °C. |

| Structural Features | The amide linkage is the central functional group. The molecule possesses two aromatic rings with distinct substitution patterns. The steric hindrance from the ortho-methyl group on the aniline ring is a key structural feature. |

For closely related compounds, such as N-(3-Chlorophenyl)-2-methylbenzamide, X-ray crystallography has revealed that the conformation of the N-H and C=O bonds are anti to each other, and there is a significant dihedral angle between the benzoyl and aniline rings.[1][2]

Synthesis Protocol: A Validated Approach

The synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide can be reliably achieved through the formation of an amide bond between 3-chloro-2-methylaniline and 3-methylbenzoyl chloride. This is a standard and well-established method for the preparation of N-arylbenzamides.

Reaction Scheme

Caption: Synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide.

Step-by-Step Methodology

-

Preparation of Reactants:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-chloro-2-methylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.

-

-

Acylation Reaction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred aniline solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure N-(3-chloro-2-methylphenyl)-3-methylbenzamide.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H and C=O stretching vibrations of the amide bond.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Potential Applications and Areas for Further Research

While specific applications for N-(3-chloro-2-methylphenyl)-3-methylbenzamide have not been extensively reported, its structural similarity to other biologically active benzamides suggests several promising avenues for investigation.

Intermediate for Pigment Synthesis

Derivatives of N-arylbenzamides are known to be important intermediates in the synthesis of high-performance pigments. For instance, related compounds are used in the production of C.I. Pigment Yellow 93.[3] The specific substitution pattern of N-(3-chloro-2-methylphenyl)-3-methylbenzamide could lead to novel pigments with unique color and stability properties.

Potential as an Anticonvulsant Agent

Several studies have highlighted the anticonvulsant activity of benzamide and semicarbazone derivatives.[4][5] The presence of a substituted phenyl ring attached to an amide or a related functional group is a common feature in many anticonvulsant drugs. The unique electronic and steric properties of N-(3-chloro-2-methylphenyl)-3-methylbenzamide make it a candidate for screening in anticonvulsant assays.

Agrochemical Research

The benzamide scaffold is present in a number of commercial fungicides and herbicides. The specific substituents on the aromatic rings can be tailored to target specific enzymes or receptors in pests and weeds. Further derivatization and biological screening of N-(3-chloro-2-methylphenyl)-3-methylbenzamide could lead to the discovery of new agrochemical agents.

Safety and Handling

Based on safety data sheets (SDS) for similar benzamide compounds, the following precautions should be observed when handling N-(3-chloro-2-methylphenyl)-3-methylbenzamide:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

For more detailed safety information, it is advisable to consult the SDS of structurally related compounds.[6][7][8]

Conclusion

N-(3-chloro-2-methylphenyl)-3-methylbenzamide represents a molecule of interest for synthetic and medicinal chemists. While it lacks a dedicated entry in major chemical databases, its synthesis is straightforward, and its structure suggests potential for a range of applications, from materials science to pharmacology. This technical guide provides a solid foundation for researchers looking to explore the properties and potential of this and other related N-arylbenzamides. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

References

-

Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o861. [Link]

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

-

Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3381. [Link]

-

Bülbül, H., Atalay, Ş., & Ertürk, A. G. (2022). Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Indian Journal of Chemistry, 61B(5), 551-561. [Link]

-

PubChem. (n.d.). 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties. [Link]

-

Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3-Chloro-phen-yl)-2-methyl-benzamide. Acta Crystallographica. Section E, Structure Reports Online, 64(Pt 5), o861. [Link]

-

SAFETY DATA SHEET - ChemDmart. (n.d.). [Link]

-

PubChem. (n.d.). N-(4-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 3-(chloromethyl)-N-ethyl-N-methylbenzamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2004). 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 39(8), 729–734. [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

- 1. N-(3-Chlorophenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-Chloro-phen-yl)-2-methyl-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 4. 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemdmart.com [chemdmart.com]

Methodological & Application

Application Note: A Practical Guide to Determining the Solubility of N-(3-chloro-2-methylphenyl)-3-methylbenzamide in Dimethyl Sulfoxide (DMSO)

Abstract & Introduction

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the determination of the solubility of the compound N-(3-chloro-2-methylphenyl)-3-methylbenzamide in dimethyl sulfoxide (DMSO). DMSO is a paramount solvent in preclinical research, prized for its ability to dissolve a vast spectrum of both polar and nonpolar compounds, making it an indispensable vehicle for in vitro and in vivo studies.[1][2] However, the intrinsic biological activity of DMSO necessitates careful management of its concentration in experimental systems, typically keeping it below 0.5% to avoid off-target effects.[3] Therefore, establishing the maximum solubility of a test compound in DMSO is a critical first step in experimental design, ensuring the preparation of accurate, stable, and concentrated stock solutions.

The causality for this protocol stems from the need for a reliable, reproducible method to quantify the thermodynamic equilibrium solubility of N-(3-chloro-2-methylphenyl)-3-methylbenzamide. This allows for the confident preparation of high-concentration stock solutions, which are fundamental for creating serial dilutions for dose-response assays and minimizing the final concentration of DMSO in culture media or assay buffers. This guide presents a self-validating system, incorporating a robust experimental protocol, data analysis framework, and best practices for handling and storage.

Compound Profile: N-(3-chloro-2-methylphenyl)-3-methylbenzamide

A precise understanding of the compound's properties is essential for accurate solution preparation. As specific experimental data for this compound is not widely published, the following properties have been calculated based on its chemical structure.

| Property | Value | Source |

| Chemical Structure |  | (Structure generated for illustration) |

| Molecular Formula | C₁₅H₁₄ClNO | Calculated |

| Molecular Weight | 259.74 g/mol | Calculated |

| CAS Number | Not publicly available | - |

| Appearance | Assumed to be a solid at room temperature | Based on related structures |

Note: Researchers should always verify the identity and purity of their compound via analytical methods such as NMR, LC-MS, or elemental analysis before proceeding.

Essential Materials & Equipment

-

N-(3-chloro-2-methylphenyl)-3-methylbenzamide (solid, purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining constant temperature (e.g., 25 °C)

-

Microcentrifuge (capable of >10,000 x g)

-

2.0 mL polypropylene microcentrifuge tubes

-

Calibrated positive displacement micropipettes and tips

-

Validated analytical system for quantification (e.g., HPLC-UV, UPLC-MS)

-

Appropriate mobile phase and diluents for analytical system (e.g., Methanol, Acetonitrile)

-

Volumetric flasks and glassware for standard preparation

Safety & Handling Precautions

4.1 Solvent Safety:

-

DMSO: DMSO is an exceptional solvent that readily penetrates the skin and can carry dissolved substances with it into the body.[4] Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), safety glasses, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.

4.2 Compound Safety:

-

The toxicological properties of N-(3-chloro-2-methylphenyl)-3-methylbenzamide have not been fully elucidated. As a standard practice for novel chemical entities, it should be treated as potentially hazardous.

-

Avoid inhalation of dust, and prevent contact with skin and eyes.[3][5][6] In case of exposure, rinse the affected area with copious amounts of water and seek medical advice.[3][5] A full Safety Data Sheet (SDS) should be consulted if available from the supplier.

Protocol for Determining Equilibrium Solubility

This protocol is designed to determine the thermodynamic equilibrium solubility by creating a supersaturated solution and allowing it to equilibrate, ensuring the measured concentration represents the true saturation point at a given temperature.

5.1 Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility in DMSO.

5.2 Step-by-Step Methodology

-

Prepare a Supersaturated Solution:

-

Accurately weigh approximately 10-20 mg of N-(3-chloro-2-methylphenyl)-3-methylbenzamide into a 2.0 mL microcentrifuge tube. The key is to add more solid than will dissolve.

-

Add a precise volume of anhydrous DMSO (e.g., 500 µL) to the tube.

-

Vortex the tube vigorously for 2-5 minutes to create a uniform slurry. A visible excess of undissolved solid should be present. The creation of a slurry, rather than incremental addition of solid, is a more efficient path to supersaturation.

-

-

Equilibration:

-

Place the tube in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C) for 24 hours.

-

Causality: This extended incubation with agitation is crucial for the system to reach thermodynamic equilibrium. Shorter incubation times may only yield kinetic solubility values, which can be transient and less reliable for stock solution stability.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid. This step ensures that the supernatant sampled for analysis is free of particulates, which would artificially inflate the measured concentration.

-

-

Sampling and Dilution:

-

Carefully open the tube, taking care not to disturb the pellet.

-

Using a positive displacement pipette, aspirate a precise aliquot (e.g., 50 µL) of the clear supernatant.

-

Immediately dilute the aliquot into a pre-determined volume of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask. A high dilution factor (e.g., 1:100 or 1:1000) is typically required. This prevents the compound from precipitating out of the DMSO-rich solution upon solvent change and brings the concentration into the linear range of the analytical detector.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method such as HPLC-UV.

-

Prepare a set of calibration standards of N-(3-chloro-2-methylphenyl)-3-methylbenzamide in the same diluent.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Solubility (mM) = [Solubility (mg/mL) / Molecular Weight ( g/mol )]

-

Application: Preparing a High-Concentration Stock Solution

Once the maximum solubility is known, you can confidently prepare a stock solution at a concentration safely below this limit (e.g., at 90% of maximum solubility) to ensure complete dissolution and stability.

6.1 Stock Solution Preparation Logic

Caption: Logical steps for calculating and preparing a stock solution.

6.2 Example Calculation for a 50 mM Stock Solution:

-

Desired Concentration (C): 50 mM = 0.050 mol/L

-

Desired Volume (V): 2 mL = 0.002 L

-

Molecular Weight (MW): 259.74 g/mol

-

Calculate Mass Required (m): m = C * V * MW m = (0.050 mol/L) * (0.002 L) * (259.74 g/mol) m = 0.025974 g = 25.97 mg

-

Procedure:

-

Accurately weigh 25.97 mg of N-(3-chloro-2-methylphenyl)-3-methylbenzamide into a suitable vial.

-

Add 2.0 mL of anhydrous DMSO.

-

Vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if needed.

-

Data Reporting and Troubleshooting

7.1 Reporting Solubility Data:

All experimentally determined solubility data should be reported clearly. It is best practice to perform the determination in triplicate to assess reproducibility.

| Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average (mg/mL) | Average (mM) |

| 25 | Result 1 | Result 2 | Result 3 | Avg Result | Avg Result |

7.2 Troubleshooting Guide:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent Results | Incomplete equilibration; Temperature fluctuations; Pipetting errors with viscous DMSO; Inaccurate dilutions. | Ensure 24h equilibration; Use a calibrated incubator; Use a positive displacement pipette; Verify all dilution calculations and techniques. |

| Compound Precipitates During Dilution | Dilution factor is too low; Diluent is a poor solvent for the compound. | Increase the dilution factor; Ensure rapid mixing upon adding the DMSO aliquot to the diluent. |

| Low Solubility Observed | Compound purity is low; DMSO has absorbed water (hygroscopic). | Verify compound purity with an independent analytical method; Use a fresh, unopened bottle of anhydrous DMSO. |

References

-

Rodrigues, J. A. R., et al. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. [Link]

-

Quora. (2018). How do I make a stock solution of a substance in DMSO?. [Link]

-

Gowda, B. T., et al. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3381. [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

MP Biomedicals. Dimethyl Sulfoxide Product Data Sheet. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3-Chloro-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Application Note: Solvent Selection for N-(3-chloro-2-methylphenyl)-3-methylbenzamide Synthesis

Executive Summary

This application note provides a technical framework for selecting the optimal solvent system for the synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide . This bis-aryl amide scaffold is a critical pharmacophore in kinase inhibitor development (structurally analogous to fragments of p38 MAP kinase inhibitors).

Historically, dichloromethane (DCM) and dimethylformamide (DMF) have been the default solvents for such amidation reactions. However, evolving ICH guidelines and process mass intensity (PMI) targets now necessitate greener, safer alternatives. This guide details two validated protocols:

-

A Scalable Kinetic Route utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a direct, bio-based replacement for DCM.

-

A Micellar Aqueous Route utilizing TPGS-750-M for high-efficiency chemistry in water.

Chemo-Physical Analysis & Solvent Logic

Substrate Properties[1]

-

Nucleophile: 3-Chloro-2-methylaniline (Liquid/Low-melting solid, lipophilic).

-

Electrophile: 3-Methylbenzoyl chloride (Moisture sensitive liquid) or 3-Methylbenzoic acid (Solid).

-

Target Product: N-(3-chloro-2-methylphenyl)-3-methylbenzamide.[1]

-

Predicted Solubility: Highly lipophilic (LogP > 3.5). Poor water solubility; moderate solubility in alcohols; high solubility in chlorinated solvents and ethers.

-

Solvent Decision Matrix

The selection process balances solubility power against environmental impact (E-Factor) and workup efficiency.

| Solvent Class | Candidate | Status | Technical Assessment |

| Chlorinated | DCM | Avoid | High toxicity, environmental hazard.[2] Excellent solubility but difficult to contain on scale. |

| Polar Aprotic | DMF/DMAc | Avoid | High boiling point makes removal difficult; potential mutagenicity concerns. |

| Ethers | 2-MeTHF | Preferred | Bio-based (from furfural).[3][4] Immiscible with water (easy workup). Higher BP (80°C) than THF allows faster kinetics. |

| Esters | EtOAc | Alternative | Good green profile, but risk of hydrolysis/transesterification with reactive acid chlorides. |

| Aqueous | H₂O + Surfactant | Advanced | Lowest E-factor. Requires TPGS-750-M to create lipophilic micelles for the reaction. |

Decision Tree Visualization

Figure 1: Decision logic for selecting the reaction medium based on scale and environmental constraints.

Protocol A: The Scalable 2-MeTHF Route

Best for: Process development, multigram to kilogram scale, moisture-sensitive acid chlorides.

Rationale

2-MeTHF is selected because it forms a biphasic system with water, allowing for a simple wash sequence without solvent exchange. Unlike THF, it is derived from renewable resources (corn cobs/bagasse) and has a higher boiling point (80°C), enabling higher reaction rates if needed.

Materials

-

Reagents: 3-Chloro-2-methylaniline (1.0 equiv), 3-Methylbenzoyl chloride (1.1 equiv).

-

Base: Triethylamine (Et₃N) (1.2 equiv) or aqueous K₂CO₃ (2.0 equiv).

-

Solvent: 2-Methyltetrahydrofuran (anhydrous).[3]

Step-by-Step Methodology

-

Charge: To a reactor equipped with an overhead stirrer and nitrogen inlet, charge 3-chloro-2-methylaniline and 2-MeTHF (10 volumes relative to aniline).

-

Base Addition: Add Et₃N. Cool the mixture to 0–5°C.

-

Controlled Addition: Add 3-methylbenzoyl chloride dropwise, maintaining internal temperature <15°C (exothermic reaction).

-

Reaction: Warm to 20–25°C and stir for 2 hours.

-

Validation: Monitor by HPLC/TLC. The disappearance of aniline indicates completion.

-

-

Quench & Workup: Add water (5 volumes). Stir for 15 minutes.

-

Phase Separation: Stop stirring. The organic 2-MeTHF layer (top) separates cleanly from the aqueous salt layer (bottom). Drain aqueous layer.

-

-

Wash: Wash organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

-

Isolation (Crystallization): Distill the 2-MeTHF layer to approx. 3 volumes. Add n-Heptane (antisolvent) slowly at 50°C until turbidity is observed. Cool to 0°C to crystallize.

-

Filtration: Filter the white solid and dry under vacuum at 45°C.

Protocol B: The Aqueous Micellar Route (TPGS-750-M)

Best for: "Greenest" profile, academic research, avoiding organic solvents entirely in the reaction step.

Rationale

TPGS-750-M is a designer surfactant that forms nanomicelles in water.[5] The lipophilic reagents migrate into the hydrophobic core of the micelle, creating a high local concentration that accelerates the reaction without organic co-solvents.

Materials

-

Reagents: 3-Chloro-2-methylaniline (1.0 equiv), 3-Methylbenzoic acid (1.0 equiv).

-

Coupling Agent: EDC·HCl (1.2 equiv) (Note: Acid chloride can also be used, but coupling agents are common in this medium).

Step-by-Step Methodology

-

Media Prep: Dissolve TPGS-750-M in degassed water to make a 2 wt % solution.

-

Charge: Add the surfactant solution to a flask. Add 3-chloro-2-methylaniline and 3-methylbenzoic acid.

-

Coupling: Add EDC·HCl. Stir vigorously at room temperature.

-

Reaction: Stir for 4–12 hours.

-

Isolation: The product often precipitates out of the micellar solution as it forms.

-

If solid:[8] Filter directly and wash with water.

-

If oil/gum: Add a minimal amount of EtOAc (green extraction) to extract, then concentrate.

-

Process Workflow Visualization

Figure 2: General process workflow from reagents to isolated solid.

Comparative Data Analysis

| Parameter | DCM (Traditional) | 2-MeTHF (Recommended) | Water/TPGS (Green) |

| Yield (Typical) | 85-90% | 88-92% | 80-95% |

| Reaction Time | 1-2 h | 1-2 h | 4-12 h |

| Workup | Phase separation (Bottom layer) | Phase separation (Top layer) | Filtration or Extraction |

| E-Factor | High (Solvent waste) | Low (Recyclable) | Lowest (Water base) |

| Safety | Toxic, volatile | Flammable, peroxide former | Non-toxic |

References

-

Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10, 31-36. [Link]

-

2-MeTHF as a DCM Replacement: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5, 1369-1379. [Link]

-

Micellar Catalysis (TPGS-750-M): Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[5] Journal of Organic Chemistry, 2011, 76, 4379–4391. [Link]

-

Green Amide Coupling Guide: MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 2013, 15, 596-600. [Link]

Sources

- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. chempoint.com [chempoint.com]

- 5. Cross-Coupling Reactions in Water [sigmaaldrich.com]

- 6. Simple synthesis of amides via their acid chloride in aqueous TPGS-750-M - OAK Open Access Archive [oak.novartis.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

Application Note: Recrystallization Protocol for N-(3-chloro-2-methylphenyl)-3-methylbenzamide

Abstract & Scope

This technical guide details the purification of N-(3-chloro-2-methylphenyl)-3-methylbenzamide (C₁₅H₁₄ClNO) via recrystallization. This compound belongs to the class of substituted benzanilides, often utilized as intermediates in the synthesis of kinase inhibitors and agricultural fungicides. High-purity isolation is critical to remove unreacted precursors (3-chloro-2-methylaniline and 3-methylbenzoic acid) which can act as chain-terminators or catalyst poisons in downstream applications.

This protocol leverages the temperature-dependent solubility differential of benzamides in protic solvents, specifically Ethanol (EtOH) , which has been validated as the primary solvent system for this structural class [1, 2].

Physicochemical Profile & Solvent Selection[1][2][3][4]

Compound Properties[5][6][7][8][9][10]

-

Chemical Structure: Secondary amide linking a 3-chloro-2-methylphenyl group and a 3-methylphenyl group.

-

Molecular Weight: 259.73 g/mol .

-

Estimated Melting Point: 145–155 °C (Based on structural analogs [3]).

-

Solubility Characteristics:

Solvent Strategy

The selection of Ethanol (95% or Absolute) is based on the "Gowda Protocol" for substituted benzanilides [1, 4]. These compounds exhibit a steep solubility curve in ethanol—highly soluble at reflux (~78 °C) and sparingly soluble at 0 °C.

| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Risk Profile |

| Ethanol (Primary) | Solvent | High | Low | Low toxicity, high recovery. |

| Ethyl Acetate / Hexane | Alternative | Moderate | Very Low | Flammable; "Oiling out" risk if ratio is off. |

| Acetonitrile | Polarity Modifier | High | Moderate | Higher toxicity; good for removing polar impurities. |

Detailed Recrystallization Protocol

Pre-requisites

-

Crude Material: N-(3-chloro-2-methylphenyl)-3-methylbenzamide (purity >85%).

-

Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.

Step-by-Step Methodology

Phase A: Dissolution & Hot Filtration[4]

-

Charge: Place the crude solid in an RBF equipped with a magnetic stir bar.

-

Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

-

Note: Do not add excess solvent initially.

-

-

Reflux: Heat the mixture to reflux (approx. 80 °C) with stirring.

-

Saturation Adjustment:

-

If solid remains after 5 minutes of reflux, add Ethanol in 1 mL increments until fully dissolved.

-

Critical Control: If the solution is dark/colored, add Activated Carbon (1-2 wt%) carefully (remove heat source before addition to prevent boil-over). Reflux for 5 minutes.

-

-

Hot Filtration: While still boiling, filter the solution through a pre-warmed glass funnel (or Celite pad if carbon was used) into a clean, pre-warmed Erlenmeyer flask.

-

Why Pre-warm? Prevents premature crystallization on the filter paper/funnel stem.

-

Phase B: Nucleation & Crystal Growth

-

Ambient Cooling: Allow the filtrate to cool to room temperature (20–25 °C) undisturbed .

-

Agitation Rule: Do NOT stir during this phase. Stirring induces rapid nucleation, leading to micro-crystals with high impurity occlusion.

-

-

Oiling Out Check: If the solution becomes cloudy or oily droplets form (oiling out) before crystals appear:

-

Deep Cooling: Once reaching room temperature, place the flask in an ice-water bath (0–4 °C) for 1–2 hours to maximize yield.

Phase C: Harvesting & Drying[4]

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold Ethanol (0 °C). Use 2 x 1 mL per gram of starting material.

-

Caution: Do not use room temp solvent; it will redissolve the product.

-

-

Drying: Dry the solid in a vacuum oven at 50 °C for 4–6 hours or air-dry overnight until constant weight is achieved.

Process Logic & Visualization

The following diagram illustrates the decision-making process during the recrystallization workflow, specifically addressing the common "oiling out" phenomenon associated with methylated benzamides.

Figure 1: Decision tree for the recrystallization of benzamide derivatives, highlighting remediation for oiling out.

Analytical Validation

To confirm the success of the protocol, the following criteria must be met:

| Test | Acceptance Criteria | Method Note |

| HPLC Purity | > 99.0% Area | Mobile Phase: ACN/Water (Gradient). |

| Melting Point | Sharp range (< 2°C) | Broad range indicates impurities or solvent inclusion. |

| 1H-NMR | Absence of precursor peaks | Check for aniline doublet (~6.5-7.0 ppm) or acid shift. |

| Appearance | White/Colorless Needles | Colored crystals indicate trapped chromophores. |

References

-

Gowda, B. T., et al. (2003).[1][2][7] "Crystal structure of N-(aryl)-benzamides." Zeitschrift für Naturforschung B, 58(3).

-

BenchChem. (2025).[8] "Crystallization Methods for X-ray Analysis of Benzamide Derivatives." Application Notes.

-

PubChem. (2024).[9] "3-chloro-N-methylbenzamide Physical Properties." National Library of Medicine.

-

Gowda, B. T., et al. (2008).[2][7] "N-(3-Chlorophenyl)-2-methylbenzamide."[10][11] Acta Crystallographica Section E, 64(Pt 5), o861.[11]

Sources

- 1. 3-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-Chlorophenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(3-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. N-(2-Chlorophenyl)-3-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 11. N-(3-Chloro-phen-yl)-2-methyl-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Efficiency Microwave-Assisted Synthesis of Substituted Benzamides

Application Note & Protocol Guide | Version 2.4

Executive Summary

This guide details the transition from traditional thermal reflux to microwave-assisted organic synthesis (MAOS) for substituted benzamides—a privileged scaffold in medicinal chemistry (e.g., Metoclopramide, Entinostat). While thermal amidation often suffers from "thermal lag" and prolonged reaction times (4–24 h), microwave irradiation utilizes dielectric heating to achieve quantitative conversions in minutes.

This document provides three distinct protocols:

-

Direct Amidation: The standard high-throughput route using coupling agents (HATU).

-

Aminocarbonylation: A palladium-catalyzed route converting aryl halides to benzamides using solid CO sources.

-

Green Synthesis: A solvent-free approach on solid support.

Mechanism & Theory: Dielectric Heating

Unlike oil baths which heat by conduction (Wall

Solvent Selection Logic

To ensure rapid heating, at least one component of the reaction mixture must have a high

| Classification | Examples | Application Note | |

| High Absorbing | DMSO (0.825), Ethanol (0.941) | Excellent for rapid superheating. | |

| Medium Absorbing | DMF (0.161), Water (0.123) | Standard solvents for amidation. | |

| Low Absorbing | Toluene (0.04), DCM (0.042) | Transparent. Requires a "doping" agent (e.g., ionic liquid) to heat. |

Critical Insight: For non-polar reactants, use a "passive" solvent (like Toluene) doped with 5% DMF or an ionic liquid to act as a "susceptor," transferring heat to the non-polar bulk.

Protocol A: Direct Amidation (HATU-Mediated)

Best for: Library generation, high-value carboxylic acids, and weak nucleophiles (anilines). Mechanism: In situ formation of an active ester followed by aminolysis.

Materials

-

Carboxylic Acid: 1.0 equiv[3]

-

Amine: 1.2 equiv[3]

-

Coupling Agent: HATU (1.5 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)[3]

Step-by-Step Workflow

-

Preparation: In a 10 mL microwave process vial, dissolve the carboxylic acid (0.5 mmol) in 2 mL DMF.

-

Activation: Add DIPEA (1.0 mmol, 174 µL) and HATU (0.75 mmol, 285 mg). Stir at RT for 2 minutes to form the O-At active ester.

-

Note: The solution should turn slightly yellow.[4]

-

-

Addition: Add the amine (0.6 mmol). Cap the vial with a Teflon-lined septum.

-

Irradiation:

-

Mode: Dynamic (hold temperature).

-

Temp: 100°C.

-

Time: 5 minutes (Hold time).

-

Pressure Limit: 250 psi (safety cutoff).

-

Stirring: High.

-

-

Workup:

-

Pour reaction mixture into 20 mL saturated NaHCO

(aq). -

Extract with EtOAc (

mL). -

Wash organic layer with 1M HCl (to remove unreacted amine/DIPEA) and brine.

-

Dry over Na

SO

-

Protocol B: Mo(CO) Mediated Aminocarbonylation

Best for: Synthesizing benzamides from Aryl Halides (I, Br) when the carboxylic acid is unavailable. Safety: Uses Molybdenum Hexacarbonyl as a solid CO source, avoiding toxic CO gas cylinders. Must be performed in a fume hood.

Materials

-

Substrate: Aryl Iodide/Bromide (1.0 equiv)

-

Nucleophile: Amine (1.5 equiv)[5]

-

CO Source: Mo(CO)

(1.0 equiv) -

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: Xantphos (5 mol%) or PPh

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

-

Solvent: 1,4-Dioxane or THF

Step-by-Step Workflow

-

Vessel Loading: In a microwave vial, add Aryl Iodide (0.5 mmol), Amine (0.75 mmol), Pd(OAc)

(5.6 mg), and Mo(CO)-

Critical: Add Mo(CO)

last to minimize air exposure before sealing.

-

-

Solvent: Add 3 mL 1,4-Dioxane and DBU (1.5 mmol, 224 µL).

-

Sealing: Cap immediately and purge headspace with Argon for 30 seconds (via needle).

-

Irradiation:

-

Temp: 150°C.

-

Time: 15–20 minutes.

-

Power: High absorption setting (if available).

-

-

De-gassing (Safety): Allow vial to cool to <40°C. Carefully puncture septum with a needle in the fume hood to release excess CO gas generated from Mo(CO)

decomposition. -

Purification: Filter through a Celite pad (to remove Pd black) and concentrate. Purify via flash chromatography.

Experimental Logic & Decision Pathways

Diagram 1: Methodology Selection Workflow

This logic tree guides the chemist to the correct protocol based on starting material availability.

Caption: Decision matrix for selecting the optimal microwave synthesis route based on substrate availability.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Pressure Spike / Vial Failure | Solvent vapor pressure exceeded or gas evolution (CO/CO | 1. Switch to a lower vapor pressure solvent (e.g., DMA instead of DCM).2. Reduce reaction scale.3. Ensure headspace is >50% of vial volume. |

| Low Yield (Protocol A) | Poor activation of acid. | Switch from HATU to T3P (Propylphosphonic anhydride) which is highly stable and effective in microwave conditions. |

| Pd Black Precipitation (Protocol B) | Catalyst decomposition ("Pd crash out"). | Increase ligand concentration (Xantphos) or lower temperature to 130°C and extend time. |

| Incomplete Conversion | Low microwave absorbance ( | Add a "susceptor": 1 drop of ionic liquid (e.g., [bmim][PF6]) to spike the heating efficiency. |

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

-

Santra, S., et al. (2020). Microwave-Assisted Synthesis of Benzamides: A Green Approach. Green Chemistry Letters and Reviews. Link

-

Wannberg, J., & Larhed, M. (2003). Increasing Rates and Yields in the Molybdenum Hexacarbonyl-Mediated Aminocarbonylation of Aryl Halides Using Microwave Irradiation. Journal of Organic Chemistry. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

Gabriel, C., et al. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews. Link

Sources

purification of N-(3-chloro-2-methylphenyl)-3-methylbenzamide by HPLC

Application Note: AN-2026-BZ High-Purity Isolation of N-(3-chloro-2-methylphenyl)-3-methylbenzamide via Reverse-Phase HPLC

Executive Summary

This application note details the method development and preparative purification protocol for N-(3-chloro-2-methylphenyl)-3-methylbenzamide , a hydrophobic benzamide scaffold often utilized in kinase inhibitor discovery and agrochemical synthesis.

The primary challenge in purifying this compound lies in separating the neutral amide target from its unreacted precursors: the sterically hindered 3-chloro-2-methylaniline (amine) and 3-methylbenzoic acid (acid). This protocol utilizes a pH-controlled Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy to manipulate the ionization states of these impurities, ensuring baseline resolution and high recovery (>98% purity).

Chemical Context & Separation Strategy

The Target Molecule

-

Compound: N-(3-chloro-2-methylphenyl)-3-methylbenzamide

-

Properties: Highly lipophilic (LogP ~3.7–4.0) due to the aromatic rings and chloro/methyl substituents.

-

Synthesis Origin: Typically synthesized via amide coupling (Schotten-Baumann or DCC/HOBt coupling) of 3-chloro-2-methylaniline and 3-methylbenzoyl chloride/acid.

The Separation Logic (Causality)

The purification strategy relies on pH-dependent selectivity .

-

Mobile Phase Modifier (0.1% TFA, pH ~2.0):

-

Effect on Amine Impurity: At pH 2, the precursor 3-chloro-2-methylaniline is fully protonated (

). This drastically increases its polarity, causing it to elute early (near the void volume). -

Effect on Acid Impurity: The 3-methylbenzoic acid is protonated (

, neutral) at this pH. While retained, it is significantly less hydrophobic than the target amide (which has two aromatic rings and no ionizable groups). -

Effect on Target Amide: The amide remains neutral and exhibits strong hydrophobic interaction with the C18 stationary phase, eluting last.

-

Elution Order:

-

Amine Precursor (Early elution, ionic)

-

Acid Precursor (Mid elution, neutral polar)

-

Target Amide (Late elution, neutral non-polar)

Experimental Workflow Diagram

The following diagram illustrates the critical path from crude synthesis to isolated product, highlighting the decision nodes for fraction collection.

Figure 1: Purification workflow prioritizing the removal of ionic precursors via retention time discrimination.

Detailed Protocols

Analytical Method (Quality Control)

Before preparative isolation, establish purity and retention times using this analytical method.

Table 1: Analytical HPLC Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm | Standard hydrophobic stationary phase for aromatic separations. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Low pH (~2.0) protonates the aniline impurity. |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA | Strong organic modifier to elute the hydrophobic amide. |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[1] |

| Gradient | 0-2 min: 5% B (Isocratic)2-15 min: 5% → 95% B (Linear)15-18 min: 95% B (Wash)18-20 min: 5% B (Re-equilibration) | Steep gradient covers wide polarity range of impurities. |

| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) | 254 nm is specific to the benzamide |

| Temperature | 40°C | Reduces viscosity, improves mass transfer and peak shape. |

Preparative Purification Protocol

Objective: Isolate >100 mg of target compound.

-

Sample Preparation:

-

Dissolve the crude solid in a minimum volume of DMSO:Methanol (1:1) .

-

Note: Avoid pure acetonitrile for injection solvent if possible, as it may cause "breakthrough" of the early-eluting aniline impurity.

-

Concentration: Target 50–100 mg/mL.

-

Filtration: Pass through a 0.45 µm PTFE filter to remove particulate matter.

-

-

Preparative Gradient (Scale-up):

-

Column: Preparative C18 (e.g., 21.2 x 150 mm, 5 µm).

-

Flow Rate: 20 mL/min.

-

Gradient Profile:

-

Based on analytical retention, the target elutes at high organic %.

-

Optimized Step Gradient:

-

0–2 min: 10% B (Flush polar amines)

-

2–10 min: 40% → 90% B (Shallow gradient for resolution)

-

10–12 min: 95% B (Flush)

-

-

-

-

Fraction Collection Trigger:

-

Threshold: Set UV threshold to 50 mAU (at 254 nm).

-

Logic: Collect only the major peak eluting typically between 60-80% B.

-

Self-Validation Check: The target peak should be the last major component to elute. If a major peak appears early, check if the synthesis failed (unreacted aniline).

-

-

Post-Run Processing:

-

Pool fractions.[2]

-

Remove Acetonitrile via rotary evaporation (keep bath < 45°C).

-

Lyophilize the remaining aqueous suspension to obtain a white/off-white powder.

-

System Suitability & Troubleshooting

To ensure data integrity, the system must pass these criteria before every batch run.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Corrective Action |

| Resolution ( | > 2.0 between Impurity B (Acid) and Target | Flatten gradient slope (e.g., 0.5% B/min increase). |

| Tailing Factor ( | 0.9 < | If tailing > 1.2, increase TFA concentration to 0.15% or check column aging. |

| Pressure | < 80% of Max Column Pressure | If high, check inlet frit or replace guard column. |

Common Issues:

-

Ghost Peaks: If "ghost" peaks appear in blank runs, they are likely carryover of the highly hydrophobic amide from previous runs. Solution: Run a "sawtooth" wash cycle (5% -> 100% -> 5% B) x 3 between injections.

-

Peak Splitting: Often caused by injecting the sample in 100% DMSO. Solution: Dilute sample with 50% water or mobile phase A immediately before injection.

References

-

PubChem. 3-chloro-N-methylbenzamide | C8H8ClNO.[3] National Library of Medicine. Available at: [Link]

-

Gowda, B. T., et al. 3-Chloro-N-(2-methylphenyl)benzamide.[4][5] Acta Crystallographica Section E, 2012. Available at: [Link]

-

Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.[6] (Context on Benzamide Separation). Available at: [Link]

-

SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 5. 3-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving yield of N-(3-chloro-2-methylphenyl)-3-methylbenzamide synthesis

Topic: Improving yield of N-(3-chloro-2-methylphenyl)-3-methylbenzamide Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing low yields in the synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide . This reaction involves coupling 3-methylbenzoic acid (or its acid chloride) with 3-chloro-2-methylaniline .

The Root Cause: This is not a standard amide coupling.[1][2] You are fighting a "perfect storm" of kinetic inhibition:

-

Steric Hindrance: The methyl group at the ortho (2-position) of the aniline creates a physical blockade, significantly retarding nucleophilic attack.

-

Electronic Deactivation: The chlorine atom at the meta (3-position) is electron-withdrawing (inductive effect), reducing the electron density of the amine nitrogen, making it a poor nucleophile.

This guide provides three tiered protocols to overcome these barriers, moving from standard optimization to advanced high-force methodologies.

Module 1: Diagnostic & Mechanism

Why is my standard Schotten-Baumann (NaOH/Water) failing?

Aqueous biphasic conditions (Schotten-Baumann) rely on the amine being nucleophilic enough to outcompete the hydrolysis of the acid chloride by water. Your aniline is too deactivated . The acid chloride hydrolyzes back to the acid before the amine can attack.

The Solution: Nucleophilic Catalysis

To boost yield, we must switch to anhydrous conditions and use 4-Dimethylaminopyridine (DMAP) . DMAP acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is much more susceptible to attack by your hindered aniline than the acid chloride itself.

Figure 1: The Steglich-type nucleophilic catalysis mechanism. DMAP activates the acyl group, allowing the hindered aniline to attack.

Module 2: Optimized Protocols

Protocol A: The "Workhorse" Method (Acid Chloride + DMAP)

Best for: Scale-up, cost-efficiency.

Reagents:

-

3-Methylbenzoyl chloride (1.1 equiv)

-

3-Chloro-2-methylaniline (1.0 equiv)

-

Triethylamine (TEA) (1.5 equiv)[3]

-

DMAP (0.1 - 0.2 equiv) — Crucial for yield

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step:

-

Dissolution: Dissolve the aniline (1.0 equiv), TEA (1.5 equiv), and DMAP (0.2 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere.

-

Cooling: Cool the mixture to 0°C .

-

Addition: Add 3-methylbenzoyl chloride (1.1 equiv) dropwise. Do not dump it in.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours .

-